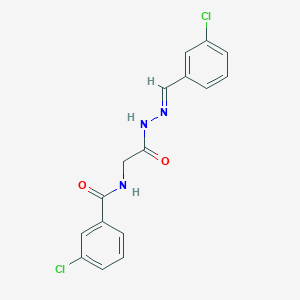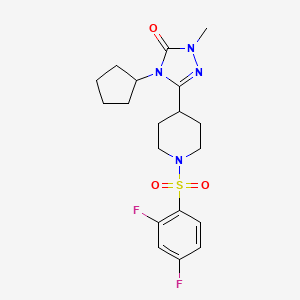![molecular formula C21H22ClN3O B11110782 (3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11110782.png)
(3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one typically involves the reaction of an indole derivative with a chlorophenyl imine and a methylpiperidine derivative. One common method involves the Fischer indole synthesis, where an indole precursor reacts with a phenylhydrazine derivative under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, resulting in the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential neuroprotective effects and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress and inflammatory pathways, which are implicated in neuropsychiatric disorders . The compound’s antioxidant properties help reduce reactive oxygen species levels and enhance the glutathione system, providing neuroprotection.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Indole-2-carboxylate derivatives: Exhibits antiviral activity and other biological effects.
Uniqueness
3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one stands out due to its specific combination of a chlorophenyl imine and a methylpiperidine moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C21H22ClN3O/c1-15-10-12-24(13-11-15)14-25-19-5-3-2-4-18(19)20(21(25)26)23-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3 |
InChI Key |
GMHLJVXXGLRKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)

![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11110712.png)

![(2Z)-3-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylidene]-4-[(3-methylbenzoyl)amino]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B11110728.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11110754.png)
![(4Z)-5-methyl-4-({[4-(4-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenoxy)phenyl]amino}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11110758.png)
boron](/img/structure/B11110764.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11110769.png)
![N-[(2-{[3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]cyclohexanecarboxamide](/img/structure/B11110777.png)
![N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11110794.png)
